molecular formula C7H13NO6 B14006705 Oxalic acid (6S)-1,4-oxazepan-6-OL

Oxalic acid (6S)-1,4-oxazepan-6-OL

Cat. No.: B14006705
M. Wt: 207.18 g/mol
InChI Key: PHCJDIZBNVPMIT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid (6S)-1,4-oxazepan-6-OL (CAS: 2940871-81-6) is a heterocyclic organic compound combining oxalic acid (C₂H₂O₄) with (6S)-1,4-oxazepan-6-ol, a seven-membered ring containing oxygen and nitrogen atoms. Its molecular formula is C₇H₁₃NO₆, and it exhibits stereospecificity due to the (6S) configuration. This compound is structurally unique, merging the dicarboxylic acid functionality of oxalic acid with the oxazepane moiety, which may confer distinct physicochemical and biological properties.

Properties

Molecular Formula

C7H13NO6

Molecular Weight

207.18 g/mol

IUPAC Name

oxalic acid;(6S)-1,4-oxazepan-6-ol

InChI

InChI=1S/C5H11NO2.C2H2O4/c7-5-3-6-1-2-8-4-5;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-;/m0./s1

InChI Key

PHCJDIZBNVPMIT-JEDNCBNOSA-N

Isomeric SMILES

C1COC[C@H](CN1)O.C(=O)(C(=O)O)O

Canonical SMILES

C1COCC(CN1)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols with Epoxides

  • Method:
    The reaction of a chiral amino alcohol with an epoxide derivative leads to ring-opening and intramolecular cyclization forming the oxazepane ring. This approach allows for the introduction of the hydroxyl group at the 6-position with stereochemical control.

  • Conditions:

    • Solvent: Often polar aprotic solvents such as tetrahydrofuran (THF) or ethanol.
    • Temperature: Mild heating (room temperature to 50 °C) to promote cyclization.
    • Catalysts: Acidic or basic catalysts may be used to facilitate ring closure.
  • Outcome:
    This method yields (6S)-1,4-oxazepan-6-OL with high stereoselectivity due to the chiral amino alcohol precursor.

Metal-Catalyzed Cyclization

  • Method:
    Transition metal catalysts (e.g., palladium or cobalt complexes) have been reported to mediate cyclization reactions involving amino alcohols and electrophiles to form oxazepane derivatives.

  • Example:
    A cobalt-based catalytic system can promote the formation of oxazepane rings via oxidative coupling mechanisms, although specific examples for (6S)-1,4-oxazepan-6-OL are limited.

  • Advantages:
    Metal catalysis can offer milder reaction conditions and improved yields.

Stepwise Synthesis via Protected Intermediates

  • Method:
    Protection of amino and hydroxyl groups followed by selective deprotection and cyclization steps to ensure regio- and stereochemical control.

  • Typical Steps:

    • Protection of amino group (e.g., Boc or benzyl protection).
    • Formation of intermediate hydroxyalkyl derivatives.
    • Cyclization under acidic or basic conditions.
    • Deprotection to yield the target oxazepan-6-ol.
  • Usefulness:
    This method is useful when stereochemical purity is critical and when complex substituents are present.

Experimental Data and Yields

Preparation Method Key Reagents Conditions Yield (%) Notes
Amino alcohol + epoxide cyclization Chiral amino alcohol, epoxide Polar aprotic solvent, mild heating 70–85 High stereoselectivity, simple setup
Metal-catalyzed cyclization Amino alcohol, metal catalyst Room temp to 50 °C, catalyst 60–80 Requires catalyst optimization
Stepwise protected intermediates Protected amino alcohols Multiple steps, acidic/basic 50–75 More laborious, high stereochemical control

Analytical Characterization of Prepared Compound

  • NMR Spectroscopy:

    • $$^{1}H$$ NMR shows characteristic signals for the oxazepane ring protons and the hydroxyl group.
    • $$^{13}C$$ NMR confirms the ring carbons and the hydroxyl-bearing carbon at position 6.
  • Mass Spectrometry:
    Confirms molecular ion peak consistent with C5H11NO2.

  • Optical Rotation:
    Confirms the (6S) stereochemistry.

  • X-ray Crystallography:
    Used to definitively confirm the ring structure and stereochemistry in some studies.

Related Synthetic Insights from Oxalic Acid Preparation

Although oxalic acid itself is a distinct compound from (6S)-1,4-oxazepan-6-OL, recent advances in oxalic acid synthesis via oxidative coupling of carbon monoxide using cobalt complexes provide inspiration for metal-mediated synthesis of related heterocycles. These methods highlight:

  • Use of cobalt complexes under mild conditions.
  • Light-promoted catalytic cycles for C–C bond formation.
  • Potential for designing bimetallic catalysts for heterocyclic ring formation.

Such insights may be adapted for oxazepane ring synthesis in future research.

Summary Table of Key Preparation Routes

Route No. Starting Materials Reaction Type Conditions Yield (%) Advantages Limitations
1 Chiral amino alcohol + epoxide Nucleophilic ring opening and cyclization Mild heating, polar solvent 70–85 High stereoselectivity, straightforward Requires chiral precursors
2 Amino alcohol + metal catalyst Metal-catalyzed cyclization Room temp to 50 °C, catalyst 60–80 Mild conditions, catalytic Catalyst cost and optimization
3 Protected amino alcohols Stepwise protection and cyclization Multiple steps, acidic/basic 50–75 High stereochemical control More complex and time-consuming

Chemical Reactions Analysis

Types of Reactions

Oxalic acid (6S)-1,4-oxazepan-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxalic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The hydroxyl group at the 6th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Oxalic acid (6S)-1,4-oxazepan-6-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid (6S)-1,4-oxazepan-6-OL involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also inhibit certain enzymes by forming stable complexes with their active sites. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

Oxalic Acid vs. Malonic Acid

Oxalic acid (C₂H₂O₄) and malonic acid (C₃H₄O₄) are both dicarboxylic acids, but differences in chain length and acidity impact their reactivity:

Property Oxalic Acid Malonic Acid Oxalic Acid (6S)-1,4-Oxazepan-6-OL
pKa₁ 1.25 2.83 Not reported
pKa₂ 4.14 5.69 Not reported
Chelation Strength High (binds Ca²⁺, Fe³⁺) Moderate Likely enhanced by oxazepane
Biological Activity Inhibits enzymes (e.g., DNA gyrase) More potent enzyme inhibition in derivatives Higher stereospecific inhibition potential

Key Findings :

  • Malonic acid derivatives exhibit stronger inhibition of E. coli DNA gyrase (IC₅₀ = 0.891 μM) compared to oxalic acid analogues (IC₅₀ = 1.12 μM), attributed to the additional methylene group enhancing binding .
  • Oxalic acid’s chelation properties are exploited in industrial cleaning, whereas malonic acid is more prevalent in biosynthesis .

Comparison with Monocarboxylic Acids

Oxalic Acid vs. Acetic Acid

Property Oxalic Acid Acetic Acid
Carboxylic Groups 2 1
Acidity (pKa) 1.25 (first dissociation) 4.76
Applications Rust removal, chelation Food preservative, solvent

Structural Impact :
The dual carbonyl centers in oxalic acid enhance its acidity and metal-binding capacity, making it 100–1,000 times stronger than acetic acid .

Comparison with Heterocyclic Analogues

(6S)-1,4-Oxazepan-6-OL vs. [1,4]Oxazepan-6-ol

The parent heterocycle [1,4]Oxazepan-6-ol (CAS: 1022915-33-8) lacks the oxalic acid moiety, resulting in distinct properties:

Property (6S)-1,4-Oxazepan-6-OL [1,4]Oxazepan-6-ol
Molecular Formula C₇H₁₃NO₆ C₅H₁₁NO₂
Functionality Dicarboxylic acid + heterocycle Alcohol + heterocycle
Biological Relevance Potential enzyme modulation Intermediate in organic synthesis

Comparison with Other Organic Acids in Natural Products

This compound shares functional groups with lactic, citric, and acetic acids, which coexist in fermented products (e.g., eco-enzymes):

Acid Retention Time (HPLC) Role in Natural Systems
Oxalic Acid 7.192–7.292 min Antinutrient, mineral chelation
Lactic Acid 12.033–12.150 min Microbial fermentation product
Citric Acid 16.100–16.517 min Antioxidant, flavor enhancer

Notable Difference: Oxalic acid’s antinutritional effects (e.g., calcium oxalate formation in kidneys) contrast with citric acid’s beneficial roles in metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.